molecular formula C27H46 B1615951 20,29,30-Trinorlupane, (17alpha)- CAS No. 55199-72-9

20,29,30-Trinorlupane, (17alpha)-

Cat. No. B1615951
CAS RN: 55199-72-9
M. Wt: 370.7 g/mol
InChI Key: XBNRGUOCXSKYLM-UHFFFAOYSA-N
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Description

“20,29,30-Trinorlupane, (17alpha)-” is a chemical compound with the molecular formula C27H46 . It has a molecular weight of 370.66 . The IUPAC Standard InChI for this compound is InChI=1S/C27H46/c1-23(2)14-8-16-25(4)20(23)13-18-27(6)22(25)11-10-21-24(3)15-7-9-19(24)12-17-26(21,27)5/h19-22H,7-18H2,1-6H3/t19-,20?,21?,22?,24+,25+,26-,27-/m0/s1 .


Synthesis Analysis

A paper titled “Synthesis of 19-(2,6-Dimethylpyrid-4-yl)-20,29,30-trinorlupanes” discusses the synthesis of triterpenoid derivatives, including 20,29,30-Trinorlupane . The synthesis involved the reaction of betulin diacetate with acetyl chloride in the presence of a Lewis acid (ZnCl2, AlCl3), followed by the workup of the resulting pyrilium salt with ammonia .


Molecular Structure Analysis

The molecular structure of “20,29,30-Trinorlupane, (17alpha)-” is available as a 2D Mol file . The structure includes a series of interconnected rings, characteristic of the triterpenoid class of compounds .

properties

IUPAC Name

3a,5a,5b,8,8,11a-hexamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46/c1-23(2)13-8-15-25(4)21(23)12-16-27(6)22(25)11-10-20-19-9-7-14-24(19,3)17-18-26(20,27)5/h19-22H,7-18H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNRGUOCXSKYLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC3(C2CCC4C3(CCC5(C4CCC5)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30970525
Record name 3a,5a,5b,8,8,11a-Hexamethylicosahydro-1H-cyclopenta[a]chrysene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30970525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

20,29,30-Trinorlupane, (17alpha)-

CAS RN

55199-72-9
Record name 20,29,30-Trinorlupane, (17alpha)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055199729
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3a,5a,5b,8,8,11a-Hexamethylicosahydro-1H-cyclopenta[a]chrysene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30970525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
20,29,30-Trinorlupane, (17alpha)-
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20,29,30-Trinorlupane, (17alpha)-
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Reactant of Route 6
20,29,30-Trinorlupane, (17alpha)-

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